molecular formula C24H33N3O7 B13360096 3-Benzyl 8-methyl (5S,8S,10aR)-5-((tert-butoxycarbonyl)amino)-6-oxooctahydropyrrolo[1,2-a][1,5]diazocine-3,8(4H)-dicarboxylate

3-Benzyl 8-methyl (5S,8S,10aR)-5-((tert-butoxycarbonyl)amino)-6-oxooctahydropyrrolo[1,2-a][1,5]diazocine-3,8(4H)-dicarboxylate

Cat. No.: B13360096
M. Wt: 475.5 g/mol
InChI Key: MGZSRJJGTWETFG-QYZOEREBSA-N
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Description

3-Benzyl 8-methyl (5S,8S,10aR)-5-((tert-butoxycarbonyl)amino)-6-oxooctahydropyrrolo[1,2-a][1,5]diazocine-3,8(4H)-dicarboxylate is a complex organic compound with a unique bicyclic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and synthetic organic chemistry. The presence of multiple functional groups, such as the tert-butoxycarbonyl (Boc) protecting group, makes it a versatile intermediate in the synthesis of more complex molecules.

Chemical Reactions Analysis

Types of Reactions

3-Benzyl 8-methyl (5S,8S,10aR)-5-((tert-butoxycarbonyl)amino)-6-oxooctahydropyrrolo[1,2-a][1,5]diazocine-3,8(4H)-dicarboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like lithium aluminum hydride (LiAlH₄) for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane (DCM) or tetrahydrofuran (THF).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

3-Benzyl 8-methyl (5S,8S,10aR)-5-((tert-butoxycarbonyl)amino)-6-oxooctahydropyrrolo[1,2-a][1,5]diazocine-3,8(4H)-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Benzyl 8-methyl (5S,8S,10aR)-5-((tert-butoxycarbonyl)amino)-6-oxooctahydropyrrolo[1,2-a][1,5]diazocine-3,8(4H)-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting or activating their function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Benzyl 8-methyl (5S,8S,10aR)-5-((tert-butoxycarbonyl)amino)-6-oxooctahydropyrrolo[1,2-a][1,5]diazocine-3,8(4H)-dicarboxylate is unique due to its combination of functional groups and its bicyclic structure. This makes it particularly useful in the synthesis of complex organic molecules and in applications requiring specific stereochemical configurations.

Properties

Molecular Formula

C24H33N3O7

Molecular Weight

475.5 g/mol

IUPAC Name

3-O-benzyl 8-O-methyl (5S,8S,10aR)-5-[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxo-1,2,4,5,8,9,10,10a-octahydropyrrolo[1,2-a][1,5]diazocine-3,8-dicarboxylate

InChI

InChI=1S/C24H33N3O7/c1-24(2,3)34-22(30)25-18-14-26(23(31)33-15-16-8-6-5-7-9-16)13-12-17-10-11-19(21(29)32-4)27(17)20(18)28/h5-9,17-19H,10-15H2,1-4H3,(H,25,30)/t17-,18+,19+/m1/s1

InChI Key

MGZSRJJGTWETFG-QYZOEREBSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CN(CC[C@H]2CC[C@H](N2C1=O)C(=O)OC)C(=O)OCC3=CC=CC=C3

Canonical SMILES

CC(C)(C)OC(=O)NC1CN(CCC2CCC(N2C1=O)C(=O)OC)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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